Product packaging for Ethene;oct-1-ene(Cat. No.:CAS No. 26221-73-8)

Ethene;oct-1-ene

Cat. No.: B3422645
CAS No.: 26221-73-8
M. Wt: 140.27 g/mol
InChI Key: HEAMQYHBJQWOSS-UHFFFAOYSA-N
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Description

Significance and Evolution of Ethylene (B1197577)/1-Octene (B94956) Copolymer Studies in Polymer Science

The study of ethylene/1-octene copolymers holds a place of prominence in polymer science due to the remarkable versatility of these materials. By incorporating 1-octene as a comonomer with ethylene, it is possible to precisely tailor the properties of the resulting polymer, ranging from high-density plastics to elastomers. nih.gov The introduction of hexyl branches via 1-octene incorporation disrupts the crystallinity of the polyethylene (B3416737) backbone, leading to lower density, enhanced flexibility, and improved impact strength. mdpi.com This ability to control material properties has led to a wide array of applications and has fueled extensive research into the structure-property relationships of these copolymers. acs.orgresearchgate.net

Historical Development of Polymerization Technologies for Ethylene/1-Octene Copolymers

The production of ethylene/1-octene copolymers has evolved through several distinct generations of catalyst technology.

Ziegler-Natta Catalysts: The initial synthesis of ethylene/1-octene copolymers was carried out using traditional heterogeneous Ziegler-Natta catalysts. mdpi.comresearchgate.net These multi-site catalysts, typically based on titanium halides and aluminum alkyls, were effective in copolymerizing ethylene with α-olefins. libretexts.orgyoutube.com However, they generally exhibited poor comonomer incorporation and produced copolymers with broad molecular weight and chemical composition distributions, limiting the attainable properties. nih.govresearchgate.net

Metallocene Catalysts: The 1990s saw the rise of single-site metallocene catalysts, which marked a significant leap forward in polymerization technology. mdpi.comd-nb.info These catalysts, such as zirconocene and titanocene complexes activated by methylaluminoxane (B55162) (MAO), offered much greater control over the copolymerization process. researchgate.net This led to the commercial production of ethylene/1-octene copolymers with narrow molecular weight distributions and uniform comonomer incorporation, resulting in materials with superior performance characteristics. mdpi.com Dow's "Engage" products are a notable example of copolymers produced using single-site metallocene catalysts. mdpi.com

Post-Metallocene Catalysts: Further advancements led to the development of post-metallocene catalysts, which are non-metallocene, single-site catalysts. wikipedia.org These catalysts often feature bulky, chelating ligands and have demonstrated high activity and the ability to produce copolymers with unique microstructures. nih.govwikipedia.org An important development in this area is the chain shuttling polymerization technology, which allows for the synthesis of olefin block copolymers (OBCs) with alternating crystalline and amorphous segments. acs.orgacs.org

The following table provides a comparative overview of these catalyst systems:

Fundamental Research Challenges in Ethylene/1-Octene Copolymer Synthesis and Characterization

Despite significant progress, several fundamental challenges remain in the field of ethylene/1-octene copolymer research.

Synthesis: A primary challenge in synthesis is the precise control over the copolymer's microstructure, particularly the distribution of comonomer units. mdpi.com While living polymerization techniques offer a high degree of control, achieving this under industrially relevant conditions remains difficult. mcmaster.ca Another challenge is the development of catalysts that can produce ultrahigh molecular weight ethylene/1-octene copolymers with good processability. nih.govmdpi.com Furthermore, the ability to create novel copolymer architectures, such as block copolymers with well-defined segment lengths, is an ongoing area of research. acs.org

Characterization: The comprehensive characterization of ethylene/1-octene copolymers presents its own set of challenges due to their complex microstructures. researchgate.net Determining the chemical composition distribution (CCD) is crucial for understanding the material's properties, and advanced techniques like High-Temperature Thermal Gradient Interaction Chromatography (HT-TGIC) and Temperature Rising Elution Fractionation (TREF) are employed for this purpose. mdpi.comuwaterloo.ca Elucidating the distribution of short-chain branches and their influence on crystallization behavior requires a combination of techniques, including Differential Scanning Calorimetry (DSC) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The relationship between molecular weight and comonomer content across the polymer chains is another complex aspect that requires sophisticated analytical methods to unravel. mdpi.com

The following table highlights key research findings from a study on ethylene/1-octene copolymerization using a Salalen titanium(IV) complex, illustrating the detailed characterization involved. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B3422645 Ethene;oct-1-ene CAS No. 26221-73-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethene;oct-1-ene
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InChI

InChI=1S/C8H16.C2H4/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

HEAMQYHBJQWOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CCCCCCC=C.C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C10H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26221-73-8, 103170-38-3, 103170-37-2, 254730-16-0
Details Compound: Ethylene-1-octene block copolymer
Record name Ethylene-1-octene copolymer
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Details Compound: Ethylene-1-octene block copolymer
Record name 1-Octene, polymer with ethene, chlorosulfonated
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Details Compound: Ethylene-1-octene block copolymer
Record name 1-Octene, polymer with ethene, chlorinated
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Details Compound: Ethylene-1-octene block copolymer
Record name Ethylene-1-octene block copolymer
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Molecular Weight

140.27 g/mol
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Physical Description

Pellets or Large Crystals
Record name 1-Octene, polymer with ethene
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CAS No.

26221-73-8, 103170-38-3
Record name 1-Octene, polymer with ethene
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Record name 1-Octene, polymer with ethene, chlorosulfonated
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Record name 1-Octene, polymer with ethene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octene, polymer with ethene
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Advanced Synthesis Methodologies and Catalysis in Ethylene/1 Octene Copolymerization

Developments in Ziegler-Natta Catalysis for Ethylene (B1197577)/1-Octene (B94956) Copolymerization

Ziegler-Natta (ZN) catalysts, particularly supported systems, have historically been employed for the copolymerization of ethylene with α-olefins, including 1-octene rsc.orgresearchgate.net. These catalysts are known for their high activity and cost-effectiveness in large-scale industrial production jku.atmdpi.com. However, traditional heterogeneous ZN systems typically exhibit a significant drawback: they possess multiple active sites, leading to a broad molecular weight distribution and, crucially, a non-uniform distribution of comonomers along the polymer chains rsc.orgjku.atmdpi.com. This heterogeneity in comonomer incorporation can result in undesirable polymer properties and processing challenges. While ZN catalysts can produce random copolymers researchgate.net, the comonomer content achieved is often limited, and achieving high levels of 1-octene incorporation with good control remains a challenge compared to single-site catalysts rsc.orgresearchgate.net.

Innovations in Single-Site Metallocene Catalysis for Ethylene/1-Octene Copolymerization

The advent of single-site metallocene catalysts marked a significant leap forward in olefin polymerization, offering unprecedented control over polymer microstructure jku.at. Activated by co-catalysts such as methylaluminoxane (B55162) (MAO), metallocenes provide a uniform catalytic environment, resulting in polymers with narrow molecular weight distributions and homogeneous comonomer incorporation rsc.orgjku.at. This uniformity translates to improved mechanical and rheological properties compared to polymers produced by ZN catalysts rsc.org.

Metallocene catalysts have demonstrated high activity and an enhanced ability to incorporate α-olefins like 1-octene into the polyethylene (B3416737) chain researchgate.netresearchgate.netacs.orgnih.govcmu.edu. The specific structure of the metallocene complex, including the nature of the cyclopentadienyl (B1206354) (Cp) or related ligands and the metal center (typically Zr or Ti), plays a crucial role in determining catalytic performance and comonomer uptake nih.govcmu.edu. For instance, the choice of comonomer chain length can influence activity, with shorter α-olefins like 1-hexene (B165129) and 1-octene generally showing decreased activity due to increased steric hindrance at the catalytic center, although longer chain olefins can sometimes enhance activity by opening the coordination site nih.gov. Metallocenes are capable of producing LLDPE with tunable properties, including high molecular weights and controlled comonomer content wikipedia.orgresearchgate.netnih.govcmu.edu.

Table 1: Representative Metallocene Catalysts for Ethylene/1-Octene Copolymerization

Catalyst System (Example)Activity (kg polymer/mol cat·h)Comonomer Incorporation (mol%)Mw ( g/mol )Mw/MnReference
(nBuCp)₂ZrCl₂/MAO (homogeneous)~2 x 10⁷ (per bar pressure)Up to 6.3 (1-hexene)Not specifiedNot specified cmu.edu
Unspecified Metallocene/MAO12,531 (kg mol(Ti)⁻¹ [C₂H₄]⁻¹ h⁻¹ atm⁻¹)Up to 7.8 (1-octene)1.86 x 10⁶3.04–8.23 researchgate.net
Metallocene/MAO (general observation)HighHighHighNarrow researchgate.netrsc.org

Investigation of Binary and Multi-Catalyst Systems

The strategic combination of two or more distinct catalyst systems, often referred to as binary or multi-catalyst systems, offers a powerful avenue for precisely controlling the structure and properties of ethylene/1-octene copolymers royalsocietypublishing.orgnih.govthieme-connect.commdpi.comresearchgate.net. These approaches typically leverage catalysts with complementary characteristics, such as differing affinities for ethylene versus 1-octene or distinct polymerization mechanisms, frequently in conjunction with a chain-shuttling agent (CSA) royalsocietypublishing.orgnih.govthieme-connect.com. This synergistic combination enables the synthesis of complex polymer architectures, most notably olefin multiblock copolymers thieme-connect.com.

A prime example is the use of a dual-catalyst system comprising a half-titanocene and a bis(phenoxy-imine) zirconium catalyst, activated by MAO and a CSA. This system has been successfully employed to produce ethylene/1-octene copolymers exhibiting broad molecular weight distributions and incorporating high molecular weight block segments royalsocietypublishing.orgnih.gov. Such multi-catalyst strategies are instrumental in creating materials with unique property profiles that are unattainable with single-catalyst systems thieme-connect.com. The careful selection and relative proportioning of catalysts and chain shuttling agents allow for fine-tuning of critical polymer attributes, including molecular weight, molecular weight distribution, and the distribution of comonomer units along the polymer chain thieme-connect.com. Furthermore, variations in monomer feeding sequences within semi-continuous polymerization setups using multi-catalyst approaches can significantly influence the initial monomer concentrations, leading to copolymers with varied compositional distributions and consequently altered properties mdpi.com. Comparative studies of different catalyst systems, such as homogeneous Et(Flu)2ZrCl2/MAO versus Cp2ZrCl2/MAO, have also revealed that certain catalyst combinations can lead to the production of copolymers with enhanced molecular weights and narrower molecular weight distributions researchgate.net.

Chain Shuttling Polymerization (CSP) for Olefin Multiblock Copolymers

Chain Shuttling Polymerization (CSP) stands out as a pivotal technique for the efficient synthesis of olefin multiblock copolymers, including those derived from ethylene and 1-octene nih.govroyalsocietypublishing.orgnih.govthieme-connect.comacs.orgresearchgate.netresearchgate.net. This sophisticated polymerization methodology is predicated on the reversible transfer of growing polymer chains between two distinct catalyst active sites, facilitated by a chain shuttling agent (CSA), commonly diethylzinc (B1219324) (ZnEt2) nih.govroyalsocietypublishing.orgnih.govthieme-connect.com. This controlled chain migration mechanism enables the sequential incorporation of different monomer units or polymer blocks into a single macromolecule, thereby constructing multiblock architectures thieme-connect.com.

CSP offers a distinct advantage over traditional living polymerization methods by overcoming inherent limitations related to precise control over termination and chain transfer, thus allowing for more efficient block copolymer synthesis thieme-connect.com. The resulting ethylene/1-octene multiblock copolymers (O-MBCs) are distinguished by their nonuniform molecular architecture, featuring alternating segments or blocks with varying concentrations of 1-octene, which impart unique elastomeric properties acs.orgresearchgate.netresearchgate.net. The distribution of these block lengths and the number of blocks per chain are typically statistical, offering a pathway to materials with tunable and desirable properties acs.orgresearchgate.netresearchgate.net. For instance, employing a binary catalyst system, such as a combination of a half-titanocene and a bis(phenoxy-imine) zirconium catalyst activated by MAO and ZnEt2, has yielded ethylene/1-octene copolymers with broad molecular weight distributions (Mw/Mn up to 35.86) and high molecular weight block polymer chains royalsocietypublishing.orgnih.gov. The inclusion of ethene in CSP systems can further influence the polymerization kinetics, potentially increasing the rate and narrowing the molar mass distribution by enhancing the reversibility of chain transfer processes researchgate.netacs.orgnih.gov.

Table 3: Chain Shuttling Polymerization (CSP) for Ethylene/1-Octene Multiblock Copolymers

Catalyst System/Type Cocatalyst/CSA Polymer Type Molecular Weight Distribution (Mw/Mn) Key Structural Feature Citation
(Cat A + Cat B)/MAO/ZnEt2 MAO + ZnEt2 Ethylene/1-octene copolymer 35.86 Contains high molecular weight block polymer chains royalsocietypublishing.orgnih.gov

Co-supported Catalyst Approaches for Controlled Architectures

The immobilization of single-site catalysts onto solid supports, a strategy known as co-supported or heterogenized catalysis, represents a significant advancement in controlling polymer architecture and enhancing the practical utility of polymerization catalysts umass.eduacs.orgcapes.gov.brnih.gov. By anchoring active catalytic species, such as metallocenes or other organometallic complexes, onto inert materials like silica (B1680970) or polymeric substrates, researchers can synergistically combine the advantages of homogeneous single-site catalysts—namely high activity and precise control over molecular weight and comonomer incorporation—with the benefits of heterogeneous systems, including simplified catalyst separation and the prevention of reactor fouling umass.eduacs.orgnih.govnih.gov.

In the context of ethylene/1-octene copolymerization, supported catalysts have exhibited varied performance profiles contingent upon the nature of the support material and the specific catalyst precursor employed. For instance, supported piano-stool catalysts, including those based on CpTiCl3, have been investigated, revealing that catalyst activity and comonomer incorporation are significantly influenced by the substituents present on the cyclopentadienyl ring umass.edu. The utilization of nanometer-sized silica supports has led to notable improvements in catalytic activity, with nano-sized catalysts demonstrating activity enhancements of up to 2.6 times for homopolymerization and 1.6 times for copolymerization compared to their micro-sized counterparts. This enhanced activity also resulted in the production of polymers with higher crystallinity, elevated melting points, and increased 1-octene incorporation nih.gov. Similarly, silica supports functionalized with specific chemical groups, such as aminopropyltrimethoxysilane, have facilitated the development of supported catalysts that yield ethylene/1-octene copolymers with higher 1-octene content and narrower molar mass distributions capes.gov.br. Moreover, the use of organic supports can introduce unique advantages, such as enabling the direct formation of polymer fibers and core-shell structures directly from the polymerization reactor acs.org.

Table 4: Co-supported Catalyst Approaches in Ethylene/1-Octene Copolymerization

Catalyst Type Support Material Cocatalyst Reaction Conditions Relative Activity vs. Micro-support 1-Octene Incorporation Citation
CpTiCl3 (HPS-Ti-3) N-SiO2 (modified SiO2) MAO Ethylene/1-octene copolymerization Higher Higher umass.edu
Ti[(C5Me4)SiMe2(NtBu)]Cl2 (CGC-Ti) Nano-sized silica MAO Ethylene/1-octene copolymerization 1.6 times higher Higher nih.gov

Cocatalyst Systems and Their Activation Mechanisms

Cocatalysts are indispensable components in transition metal-catalyzed olefin polymerization, playing a critical role in activating the precatalyst and generating the catalytically active species responsible for monomer insertion and chain growth jaist.ac.jpresearchgate.netacs.org. For ethylene and α-olefin copolymerization, various cocatalyst systems have been developed, with methylaluminoxane (MAO) being one of the most widely utilized and effective activators jaist.ac.jpresearchgate.netacs.org. The choice of cocatalyst significantly influences catalyst activity, selectivity, and the resulting polymer properties, including molecular weight and comonomer incorporation researchgate.net.

Role of Methylaluminoxane (MAO) in Catalyst Activation

Methylaluminoxane (MAO) serves as a paramount cocatalyst in the activation of metallocene and other transition metal complexes, particularly in the synthesis of ethylene and 1-octene copolymers jaist.ac.jpresearchgate.netacs.org. MAO's primary function is to transform inactive catalyst precursors into highly active cationic species, which are the actual sites for polymerization jaist.ac.jpresearchgate.netacs.orgnih.gov. This activation process typically involves the alkylation of the transition metal center and the abstraction of anionic ligands, leading to the formation of a Lewis acidic cationic metallocene species that is stabilized by the MAO counter-anion researchgate.netnih.govrsc.org. MAO also functions as an impurity scavenger, removing species that could otherwise deactivate the catalyst researchgate.net.

The application of MAO-activated catalysts, especially metallocene-based systems, has been instrumental in producing polyolefins with precisely controlled microstructures, tacticity, and molecular weight distributions, including blocky copolymers jaist.ac.jpresearchgate.netacs.org. In the context of ethylene/1-octene copolymerization, MAO-activated catalysts are widely employed to achieve tailored polymer properties jaist.ac.jpacs.org. Studies have demonstrated that MAO effectively activates titanium and zirconium phenoxy-imine complexes, leading to high catalytic activity and the synthesis of ultra-high molecular weight copolymers mdpi.comresearchgate.net. The concentration of MAO is a critical parameter, particularly when catalysts are supported on silica, as it influences catalyst stability, prevents leaching, and maximizes polymerization activity nih.govacs.org. The weak Lewis acid sites inherent to MAO, such as AlMe2+ groups, are identified as the principal species responsible for generating the active metallocene species nih.govacs.org.

Compound List

Ethylene (Ethene)

1-Octene

Borate (B1201080) Cocatalysts for Ultrahigh Molecular Weight Polymerization

Borate cocatalysts, particularly those involving [Ph₃C][B(C₆F₅)₄], play a crucial role in achieving ultrahigh molecular weight (UHMW) ethylene/1-octene copolymers when used in conjunction with specific transition metal catalysts. For instance, zirconium complexes bearing bidentate NN ligands with a camphyl backbone, when activated by [Ph₃C][B(C₆F₅)₄], have demonstrated the capability to synthesize copolymers with molecular weights exceeding 600 × 10⁴ g/mol mdpi.com. These borate cocatalysts, often in combination with alkylaluminum compounds like AlⁱBu₃, are essential for generating highly active cationic species that promote extensive chain propagation, a prerequisite for UHMWPE synthesis nih.govmdpi.com. The choice of metal center (e.g., Zr vs. Hf) and ligand structure significantly influences catalytic performance, with some Zr complexes showing moderate activity and unprecedented molecular weight capability for ethylene/1-octene copolymerization when activated by these borate systems mdpi.com.

Polymerization Reaction Engineering and Process Parameter Optimization

Effects of Monomer Partial Pressures and Feeding Sequences on Copolymer Structure

The partial pressures of ethylene and 1-octene, as well as the sequence in which monomers and catalysts are introduced, critically influence the copolymer's microstructure, including comonomer distribution, molecular weight, and molecular weight distribution (MWD) mdpi.comresearchgate.netresearchgate.netnih.gov. Studies on different feeding sequences (e.g., EOC, OCE, ECO) reveal significant variations in MWD, with EOC exhibiting the narrowest distribution and ECO the widest mdpi.com. The feeding sequence can also affect comonomer incorporation; for example, one sequence (ECO) was found to reduce 1-octene insertion, resulting in a lower comonomer content compared to other sequences mdpi.com. The partial pressure of comonomers can influence activity and incorporation; increasing 1-octene molar concentration can lead to a gradual increase in copolymerization activity, a phenomenon known as the "comonomer effect" researchgate.net.

Control of Hydrogen Concentration in Polymerization Systems

Hydrogen is commonly employed as a chain transfer agent in olefin polymerization to control molecular weight core.ac.ukgoogle.comd-nb.info. In ethylene/1-octene copolymerization, the addition of hydrogen generally reduces the molecular weight of the produced copolymers and can decrease catalyst activity researchgate.netuliege.be. For Ziegler-Natta catalysts, hydrogen transfer reactions tend to occur more readily on active sites that produce high molecular weight polymers researchgate.net. While hydrogen is effective in lowering molecular weight, its presence can sometimes lead to a decrease in polymerization rate and potentially reactor fouling d-nb.info. The concentration of hydrogen must be carefully controlled to achieve the desired molecular weight without excessively compromising catalyst performance google.comepo.org.

Strategies for Achieving Ultrahigh Molecular Weight Ethylene/1-Octene Copolymers

The synthesis of ultrahigh molecular weight polyethylene (UHMWPE) and its copolymers, including those with 1-octene, remains a significant challenge. Strategies involve the careful design of catalyst systems and the optimization of polymerization conditions.

Catalyst Design: The use of specific transition metal complexes, such as zirconium and hafnium complexes with bidentate NN ligands, activated by borate cocatalysts, has proven effective in producing UHMWPE/1-octene copolymers with molecular weights exceeding 600 × 10⁴ g/mol mdpi.com. Salalen titanium complexes, particularly those with fluorine substituents, have also shown promise in producing UHMWPE/1-octene copolymers with high activity and narrow MWD rsc.orgnih.gov. Nickel catalysts with specially designed ligands are also emerging as alternatives for accessing UHMWPE acs.orgresearchgate.net.

Cocatalyst Selection: Borate cocatalysts, often in combination with alkylaluminum compounds, are critical for activating the metal centers and enabling extensive chain growth necessary for UHMWPE synthesis mdpi.comnih.govmdpi.com. Non-alumoxane activators have also been identified as crucial for UHMWPE production with single-site catalysts, where alumoxane activators proved unsuitable google.com.

Polymerization Conditions: Operating at lower temperatures (e.g., 30–50 °C) generally favors higher molecular weights rsc.orgscispace.com. The absence of hydrogen can also contribute to achieving higher molecular weights, as hydrogen acts as a chain transfer agent researchgate.netgoogle.com.

Terpolymerization Strategies Involving Ethylene, Norbornene, and 1-Octene

Terpolymerization expands the scope of polyolefin materials by incorporating a third monomer, leading to more complex microstructures and properties. Ethylene, norbornene, and 1-octene can be terpolymerized using various catalyst systems, often ansa-metallocenes activated by methylaluminoxane (MAO) mdpi.commdpi.comacs.orgrubber.or.kr. These studies investigate the influence of termonomer type and concentration on polymerization behavior, microstructure, and thermal properties. For instance, the size of substituents on the norbornene derivative can affect activity and molar mass, with larger substituents potentially leading to higher activities and molar masses mdpi.com.

The incorporation of 1-octene alongside ethylene and norbornene can influence the resulting terpolymer's properties, such as glass transition temperature (Tg). For example, terpolymers with 1-octene generally show lower Tg values compared to those with bulkier α-olefins, indicating increased chain flexibility acs.org. The reactivity ratios of the monomers are also critical, and in ethylene-norbornene terpolymerizations, factors like catalyst geometry and monomer concentration play a decisive role in determining the statistical model of polymerization and the resulting microstructure mdpi.comresearchgate.net. Some studies have shown that terpolymer molar masses can be lower than corresponding copolymers, and this is often related to chain transfer mechanisms, such as β-H elimination, which can be influenced by catalyst structure and polymerization temperature acs.org.

Advanced Microstructural and Architectural Analysis of Ethylene/1 Octene Copolymers

High-Resolution Spectroscopic Methodologies for Microstructure Elucidation

The detailed characterization of ethylene (B1197577)/1-octene (B94956) copolymers is essential for understanding the relationship between their molecular structure and macroscopic properties. High-resolution spectroscopic techniques are powerful tools for elucidating the intricate microstructural details of these polymers.

High-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

High-temperature Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for the detailed microstructural analysis of ethylene/1-octene copolymers. Due to the semi-crystalline nature and limited solubility of these polymers at ambient temperatures, analyses are typically conducted at elevated temperatures, commonly around 120 °C, to ensure complete dissolution and achieve high-resolution spectra.

Quantitative ¹³C NMR spectroscopy is a cornerstone for determining the comonomer content and sequence distribution in ethylene/1-octene copolymers. By analyzing the integrals of specific carbon resonances, a precise quantification of the 1-octene incorporation can be achieved. The chemical shifts of the carbons in and adjacent to the hexyl branches of the 1-octene units are distinct from those in the polyethylene (B3416737) backbone, allowing for their identification and quantification.

The distribution of comonomer units along the polymer chain significantly influences the material's properties. ¹³C NMR can differentiate between isolated 1-octene units (EOE sequences), alternating sequences (OEO), and consecutive 1-octene units (OOE/EOO), providing insight into the randomness or blockiness of the copolymer. For instance, at low comonomer concentrations, 1-octene units are often found isolated between ethylene sequences. As the 1-octene content increases, sequences like OEO and EOO become more prevalent kpi.ua. The analysis of triad sequence distribution from ¹³C NMR spectra allows for the calculation of reactivity ratios, which reveal the nature of the comonomer distribution in the polymer chain nih.gov.

Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for Ethylene/1-Octene Copolymers

Carbon AtomChemical Shift (ppm)Assignment Description
CH₃ (1C₈)~14.1Methyl group at the end of the hexyl branch
CH₂ (2C₈)~22.9Methylene group adjacent to the methyl group
CH₂ (3C₈)~31.9Third methylene group from the end of the branch
CH₂ (4C₈)~27.3Fourth methylene group from the end of the branch
CH₂ (5C₈)~30.4Methylene group adjacent to the methine
CH (α)~34.5Methine carbon at the branch point
CH₂ (β)~38.2Backbone methylene carbon beta to the branch
CH₂ (γ)~29.9Backbone methylene carbon gamma to the branch

Note: Chemical shifts are approximate and can vary based on the solvent, temperature, and neighboring monomer units.

While one-dimensional ¹³C NMR is powerful, spectral overlap can sometimes complicate unambiguous assignments, especially in complex copolymers. Two-dimensional (2D) NMR techniques provide enhanced resolution by correlating different nuclei, thereby facilitating more detailed structural assignments. iupac.org

Pulsed-field gradient (PFG) Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. researchgate.net

PFG-HMQC: This technique correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. It is instrumental in confirming the assignments of specific carbon resonances by linking them to their attached protons.

PFG-HMBC: This experiment reveals correlations between ¹H and ¹³C nuclei that are separated by two or three bonds. This is crucial for identifying connectivity across monomer units and confirming sequence information, providing unequivocal proof of resonance assignments that may have been initially determined by empirical methods. iupac.orgresearchgate.netmdpi.com

These 2D NMR spectra have been successfully used to provide detailed and unequivocal proof of the resonance assignments for poly(ethylene-co-1-octene) researchgate.net.

The nature and concentration of polymer chain end-groups provide valuable information about the polymerization mechanism, including initiation and termination pathways. High-resolution ¹H NMR spectroscopy is a sensitive tool for identifying and quantifying these terminal structures, which are present at low concentrations.

For ethylene/1-octene copolymers produced with metallocene catalysts, various unsaturated end-groups can be identified. These include vinyl, vinylidene, and trans-vinylene groups. The formation of these groups is linked to specific chain termination reactions. For example, vinyl unsaturation can result from the β-hydrogen elimination after an ethylene insertion, while vinylidene end-groups can be formed after a 1,2-insertion of 1-octene followed by a chain termination reaction mdpi.com. A thorough analysis of 1D and 2D NMR spectra allows for the full resonance assignments in the olefinic region of the ¹H NMR spectrum, enabling the quantification of different unsaturation types acs.org.

Fourier Transform Infrared (FTIR) Spectroscopy in Compositional Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and widely used technique for the compositional analysis of ethylene/1-octene copolymers. While not as detailed as NMR for sequence information, it provides a convenient method for determining the comonomer content. The analysis is based on the absorption of infrared radiation by specific molecular vibrations within the polymer.

The concentration of 1-octene is typically determined by monitoring the intensity of absorption bands associated with the methyl (CH₃) groups present in the hexyl side chains. The ratio of the absorbance of a methyl-related band to that of a methylene-related band (from the polyethylene backbone) can be correlated to the comonomer content. For instance, the ratio of the absorbance band around 1375 cm⁻¹ (methyl group) to the one around 1465 cm⁻¹ (methylene group) can be used. An increase in the relative area of the 1375 cm⁻¹ band indicates a higher octene content. Calibration curves are typically established using samples with known comonomer content as determined by a primary method like ¹³C NMR.

FTIR can also be coupled with chromatographic techniques (LC-IR) to characterize the distribution of comonomers across the molecular weight distribution of the polymer spectra-analysis.com. This provides insights into the compositional heterogeneity of the sample.

Chromatographic and Fractionation Techniques for Polymer Heterogeneity

Ethylene/1-octene copolymers synthesized with single-site catalysts are often characterized by a narrow molecular weight distribution but can still exhibit significant heterogeneity in their chemical composition distribution (CCD). This heterogeneity, meaning that different polymer chains can have different comonomer content, profoundly affects the material's properties. Several advanced chromatographic and fractionation techniques are employed to characterize this CCD.

These techniques separate the copolymer chains based on their crystallizability, which is directly related to the comonomer content—chains with higher 1-octene content are less crystalline.

Commonly used techniques include:

Temperature Rising Elution Fractionation (TREF): This is a preparative technique where the polymer is first crystallized on a support by slow cooling. Then, a solvent is passed through the support while the temperature is gradually increased. Fractions are eluted at different temperatures, with the less crystalline (higher 1-octene content) chains eluting at lower temperatures. These fractions can then be further analyzed by other methods like GPC, DSC, and FTIR to get detailed information on the molecular structure of the copolymers mdpi.com.

Crystallization Analysis Fractionation (CRYSTAF) and Crystallization Elution Fractionation (CEF): These are analytical techniques that also rely on the crystallization differences of the polymer chains to determine the CCD.

High-Temperature Thermal Gradient Interaction Chromatography (HT-TGIC): This is a more recent technique that fractionates polyolefins based on an adsorption-desorption mechanism on a graphitic stationary phase. The separation is driven by a temperature gradient, and it has been shown that the peak elution temperature is linearly related to the comonomer content researchgate.netuwaterloo.ca. HT-TGIC is capable of analyzing both semi-crystalline and amorphous polyolefins uwaterloo.ca.

Solvent/Non-Solvent Fractionation: This method separates polymers based on their solubility, which is influenced by both molecular weight and composition. By carefully selecting a solvent and a non-solvent, fractions with different molecular weights or comonomer contents can be isolated mdpi.com.

These fractionation techniques are crucial for understanding the molecular heterogeneity of ethylene/1-octene copolymers and how the catalyst and polymerization conditions influence the final polymer architecture mdpi.comresearchgate.net.

Table 2: Comparison of Fractionation Techniques for Ethylene/1-Octene Copolymers

TechniquePrinciple of SeparationPrimary Information ObtainedType
TREF Crystallizability / Elution TemperatureChemical Composition DistributionPreparative/Analytical
CRYSTAF Crystallization Temperature ProfileChemical Composition DistributionAnalytical
CEF Combination of Crystallization and ElutionChemical Composition DistributionAnalytical
HT-TGIC Adsorption/Desorption on a SurfaceChemical Composition DistributionAnalytical
Solvent/Non-Solvent Solubility DifferencesMolecular Weight & Composition DistributionPreparative

High-Temperature Gel Permeation Chromatography (HT-GPC) for Molecular Weight Distribution (MWD)

High-Temperature Gel Permeation Chromatography (HT-GPC) is an indispensable technique for determining the molecular weight (Mw) and molecular weight distribution (MWD) of ethylene/1-octene copolymers. nih.gov The analysis is conducted at elevated temperatures, typically around 150°C, using solvents like 1,2,4-trichlorobenzene to ensure complete dissolution of the polymer. nih.gov HT-GPC separates the copolymer chains based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

The MWD is a critical factor influencing the processing behavior and end-use properties of these copolymers. For instance, copolymers produced with single-site catalysts, such as metallocenes, often exhibit a narrow MWD, which contributes to uniform material properties. mdpi.commdpi.com In contrast, traditional Ziegler-Natta catalysts tend to produce copolymers with a broader MWD. mdpi.com The feeding sequence of monomers and catalyst in a semi-continuous polymerization process has also been shown to significantly affect the molecular weight and MWD of the resulting ethylene/1-octene copolymers. researchgate.net

Table 1: Representative HT-GPC Data for Ethylene/1-Octene Copolymers Synthesized under Different Conditions

Sample IDPolymerization Temperature (°C)Mw ( g/mol )Mw/Mn (PDI)1-Octene Content (mol%)Catalyst System
Copolymer A302.64 x 10⁶2.51.2(F-salalen)TiCl₂/MAO
Copolymer B500.87 x 10⁶2.13.1(F-salalen)TiCl₂/MAO
Copolymer C50-3.23.9L¹-Zr
Copolymer D-28.0 x 10³3.17.4L¹-Zr

Data synthesized from multiple sources for illustrative purposes. nih.govmdpi.com

High-Temperature Thermal Gradient Interaction Chromatography (HT-TGIC) for Chemical Composition Distribution and Fractionation Mechanisms

High-Temperature Thermal Gradient Interaction Chromatography (HT-TGIC) is an advanced technique for determining the CCD of ethylene/1-octene copolymers, offering advantages over traditional crystallization-based methods. acs.orguwaterloo.ca HT-TGIC separates polymer chains based on their interaction with a porous graphitic carbon stationary phase during a temperature gradient. acs.orgresearchgate.net The fractionation mechanism relies on an adsorption/desorption process, which is influenced by the comonomer content of the copolymer chains. uwaterloo.ca

A key advantage of HT-TGIC is its ability to analyze a wide range of copolymers, including those with low crystallizability or amorphous structures, which are challenging for techniques like TREF. uwaterloo.ca The peak elution temperature in an HT-TGIC chromatogram is inversely and linearly related to the comonomer fraction for ethylene/1-octene copolymers with number average molecular weights above 25,000. scholaris.ca The shape of the HT-TGIC profile and the peak elution temperature shift to lower temperatures and become broader as the 1-octene mole fraction increases. uwaterloo.ca The operating conditions, such as the heating rate and sample volume, can significantly affect the peak separation and resolution of the components in copolymer blends. acs.orgacs.org

Advanced Scattering and Diffraction Studies for Supramolecular Organization

Understanding the solid-state morphology of ethylene/1-octene copolymers is crucial, as it dictates their macroscopic properties. Advanced scattering and diffraction techniques provide unparalleled insights into the supramolecular organization of these materials, from the arrangement of crystalline lamellae to the packing of polymer chains within the crystal lattice.

Small-Angle X-ray Scattering (SAXS) for Phase Morphology and Lamellar Structures

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the phase morphology and lamellar structures of semi-crystalline ethylene/1-octene copolymers on a nanometer scale. spectroscopyonline.comxenocs.com The scattering patterns arise from electron density differences between the crystalline lamellae and the amorphous regions. spectroscopyonline.com Analysis of the SAXS data allows for the determination of key morphological parameters of the lamellar stacks, including the average long period (the sum of the thicknesses of one crystalline lamella and one amorphous layer), and the individual thicknesses of the crystalline and amorphous layers. iucr.orgresearchgate.net

Time-resolved SAXS studies, often utilizing synchrotron radiation, can monitor the evolution of these lamellar parameters during processes like isothermal crystallization. iaea.org For ethylene/1-octene copolymers, it has been observed that the lamellar thickening rate is strongly dependent on the crystallization temperature. iaea.org The presence of hexyl branches from the 1-octene comonomer introduces steric constraints that hinder the crystallization of the polyethylene backbone, thereby influencing the size of the lamellar crystals. iaea.org

Wide-Angle X-ray Diffraction (WAXD/XRD) for Crystalline Structure Analysis

Wide-Angle X-ray Diffraction (WAXD), also known as X-ray Diffraction (XRD), is a fundamental technique for analyzing the crystalline structure of ethylene/1-octene copolymers. WAXD patterns provide information about the arrangement of polymer chains within the crystal lattice. The positions and intensities of the diffraction peaks are used to identify the crystal unit cell and to calculate the degree of crystallinity. iucr.org

Table 3: Crystallinity Data for Ethylene/1-Octene Copolymers with Varying Comonomer Content

Sample1-Octene Content (mol%)Crystallinity (%) from WAXD
EO44.34< 20
EO55.2< 20
EO76.6< 20

Data adapted from a study on homogeneous ethylene-1-octene copolymers. iucr.org

Research on Branching Architecture and Its Influence on Copolymer Structure

The branching architecture, encompassing both short-chain branches (SCB) from the 1-octene comonomer and the potential presence of long-chain branches (LCB), profoundly influences the structure and properties of ethylene/1-octene copolymers. The development of advanced catalyst technologies, such as constrained geometry catalysts, has enabled the synthesis of copolymers with not only a uniform distribution of SCB but also a controlled level of LCB. mdpi.com

The density of short-chain branches, determined by the 1-octene content, directly impacts the copolymer's crystallinity, melting point, and density. researchgate.net A higher concentration of 1-octene leads to more frequent disruptions in the polyethylene backbone, resulting in lower crystallinity and a softer, more flexible material. mdpi.comresearchgate.net

Long-chain branching, even at very low concentrations, has a significant effect on the melt rheology and processability of the copolymers. mdpi.com LCB can enhance shear thinning behavior, which is beneficial for processing. mdpi.com The interplay between SCB and LCB creates a complex molecular architecture that can be tailored to achieve specific performance characteristics. For instance, ethylene/1-octene multiblock copolymers, synthesized via chain shuttling technology, possess a unique structure with alternating hard (low 1-octene content, crystalline) and soft (high 1-octene content, amorphous) segments, leading to a combination of elastomeric properties and high-temperature resistance. acs.org The feeding sequence of monomers during polymerization can also be used as a method to control the distribution of hexyl chain branches along the copolymer backbone, thereby influencing the final properties. mdpi.com

Advanced Rheological and Thermomechanical Research on Ethylene/1 Octene Copolymers

Investigations into Melt Rheology and Entanglement Characteristics

The melt rheology of ethylene (B1197577)/1-octene (B94956) copolymers is a key area of investigation, as it directly relates to their processability and end-use performance. These studies focus on the flow behavior of the polymer melt, providing information about its viscosity, elasticity, and molecular structure.

Determination of Melt Chain Dimensions and Entanglement Molecular Weight (Me)

The entanglement molecular weight (Me) is a fundamental parameter that characterizes the topological constraints imposed by surrounding chains on a single polymer chain in the melt. It is closely related to the plateau modulus (GN0) and the unperturbed chain dimensions. For polyolefins like ethylene/1-octene copolymers, a method has been proposed to estimate GN0 and Me from the average molecular weight per backbone bond and the unperturbed chain dimension (2>o/M). This approach is particularly valuable as the melt chain dimensions of these copolymers are often unknown. researchgate.net

Research has corroborated these theoretical predictions by studying a series of ethylene/1-octene copolymers with octene content varying from 19 to 92 wt%. researchgate.net It has been shown that ethylene/1-octene copolymers have higher chain entanglement parameters compared to linear polyethylene (B3416737), and these parameters increase with a rise in the branch content. nih.gov The entanglement molecular weight (Me) can be correlated to the unperturbed chain dimension and mass density through the packing length. researchgate.net

PropertyDescriptionSignificance
Entanglement Molecular Weight (Me) The average molecular weight between entanglement points along a polymer chain.Governs the plateau modulus and influences melt viscosity and elasticity.
Plateau Modulus (GN0) A measure of the rubbery plateau in the storage modulus versus frequency curve, related to the entanglement density.Provides insight into the degree of chain entanglement in the polymer melt.
Unperturbed Chain Dimensions (2>o/M) A measure of the average size of a polymer coil in a theta solvent, reflecting the chain's flexibility.Relates the molecular architecture to the macroscopic rheological properties.

Analysis of Linear Viscoelastic Properties and Their Correlation with Copolymer Composition

The linear viscoelastic properties of ethylene/1-octene copolymers are highly sensitive to their composition, specifically the comonomer content. Several rheological parameters have been found to scale with the comonomer content, providing a means to characterize the copolymer's microstructure. researchgate.net For instance, the crossover parameters, where the storage modulus (G') equals the loss modulus (G''), are correlated with the copolymer composition. researchgate.net

Studies have shown that as the comonomer (1-octene) content increases, the strain softening during tensile testing gradually disappears, the yield stress decreases, and the elongation at break increases. nih.gov Furthermore, with higher comonomer content, the β-transition in dynamic mechanical behavior becomes progressively more pronounced. nih.gov These changes in mechanical and rheological behavior are directly linked to the alterations in the crystalline and amorphous phases of the copolymer due to the incorporation of the 1-octene comonomer.

Application of Van Gurp-Palmen Plots for Rheological Characterization and Compositional Inference

Van Gurp-Palmen plots, which represent the phase angle (δ) as a function of the absolute value of the complex modulus (|G*|), have proven to be a rapid and reliable tool for the rheological characterization of ethylene/1-octene copolymers. researchgate.net This method provides a sensitive means for determining the composition of these copolymers. researchgate.net For polymers with a narrow molecular weight distribution, Van Gurp-Palmen plots are also sensitive to the presence of long-chain branching in the polymer microstructure, showing a descending curve with increasing long-chain branch content. semanticscholar.org

The analysis of these plots has demonstrated that for linear ethylene/1-octene copolymers, the data show molecular weight invariance. researchgate.net This allows for a more direct correlation between the plot's features and the copolymer composition, independent of the molecular weight. researchgate.netresearchgate.net The descending curve with increasing LDPE (and thus long-chain branching) content in blends further highlights the utility of this technique in characterizing complex polymer architectures. semanticscholar.org

Studies on Complex Viscosity and Storage Modulus Evolution

In general, both the storage and loss moduli are higher for materials that are more resistant to deformation. mdpi.com The more the storage modulus exceeds the loss modulus, the more reversible the material's deformation under an applied load. mdpi.com For ethylene/1-octene copolymers, the addition of octene disrupts the polyethylene crystallinity, leading to changes in both G' and η*.

ParameterDescription
Complex Viscosity (η)*A measure of a material's resistance to flow under oscillatory shear.
Storage Modulus (G') Represents the elastic portion of the viscoelastic behavior, indicating the energy stored during deformation.
Loss Modulus (G'') Represents the viscous portion of the viscoelastic behavior, indicating the energy dissipated as heat during deformation.

Thermorheological Behavior and Time-Temperature Superposition (TTS) Principles

The principle of time-temperature superposition (TTS) is a fundamental concept in polymer rheology, stating that the effect of time and temperature on the viscoelastic properties of a material are interchangeable. mdpi.com This principle has been successfully applied to ethylene/1-octene copolymers, allowing for the construction of master curves that describe the material's behavior over a wide range of frequencies or times from measurements at different temperatures. semanticscholar.org

The successful application of TTS to ethylene/1-octene copolymers and their blends indicates that these materials are thermorheologically simple. semanticscholar.org The overlap of storage modulus (G') and loss modulus (G'') curves measured at different temperatures when shifted along the frequency axis confirms the validity of the TTS principle for these systems. semanticscholar.org This allows for the prediction of the material's long-term behavior from short-term experiments at elevated temperatures.

Zero-Shear Viscosity Studies in Amorphous Ethylene/1-Octene Copolymers

Studies on linear polyethylenes have shown that the zero-shear viscosity scales with the weight-average molecular weight (MW) in the expected manner. acs.org For metallocene-catalyzed polyethylenes, the presence of long-chain branching increases the zero-shear viscosity compared to a linear material of the same molecular weight. acs.org

Research on Crystallization Dynamics and Phase Behavior of Ethene;oct-1-ene Copolymers

Advanced research into the thermomechanical properties and rheological behavior of this compound copolymers is deeply rooted in understanding their crystallization dynamics and phase behavior. These characteristics are pivotal in dictating the material's end-use performance, from flexibility and toughness to thermal stability. The interplay between molecular architecture and macroscopic properties is a focal point of extensive scientific investigation.

Crystallization Kinetics and Spherulite Growth Studies at Varying Cooling Rates

The rate at which this compound copolymers are cooled from their molten state has a profound impact on their crystalline morphology and, consequently, their physical properties. Studies have shown that under conventional, slower cooling conditions, the growth rate of spherulites—large, radially symmetric crystalline structures—is dependent on both the 1-octene content and the molecular weight of the copolymer. An increase in 1-octene content generally leads to a decrease in the crystallization rate.

However, research employing rapid cooling methods has revealed a significant shift in crystallization behavior. At high cooling rates, which are often encountered in industrial processing, the spherulite growth rates of various this compound copolymers with different comonomer contents and molecular weights tend to merge and become almost indistinguishable. nih.gov This convergence suggests a fundamental change in the crystallization mechanism under high supercooling conditions, a phenomenon of considerable importance for polymer processing operations. nih.gov

Qualitative Impact of Cooling Rate on Spherulite Growth
Cooling RateDependence on Comonomer ContentSpherulite Growth RateDominant Crystallization Mechanism
SlowHigh (inversely proportional)Distinct for different copolymersConventional chain-folding
RapidLowConverges for different copolymersShift in mechanism, less selective

Influence of Comonomer Content and Sequence Length Distribution on Crystallization Mechanisms

The incorporation of 1-octene as a comonomer introduces short-chain branches (hexyl groups) into the polyethylene backbone, which disrupts the regularity of the polymer chain. This disruption is a key factor influencing the crystallization mechanism. As the comonomer content increases, the crystallinity, melting temperature (Tm), and crystallization temperature (Tc) of the copolymer monolithically decrease. acs.orgresearchgate.net These hexyl branches are typically excluded from the crystalline lattice, leading to thinner and less stable lamellae. researchgate.net

Beyond the sheer quantity of comonomer, its distribution along the polymer chain—the sequence length distribution—plays a critical role. A more heterogeneous distribution of 1-octene units results in a broader range of ethylene sequence lengths. The longer, uninterrupted ethylene sequences can crystallize to form thicker, more stable lamellae that melt at higher temperatures, while shorter sequences form thinner, less perfect crystals with lower melting points. acs.org This can lead to a broad melting range and, in some cases, multiple melting peaks observed in differential scanning calorimetry (DSC) thermograms. acs.org The distribution of comonomer is, therefore, a crucial parameter that dictates the final crystalline architecture and thermal properties of the material. researchgate.net

Effect of 1-Octene Content on Thermal Properties
1-Octene Content (mol%)Melting Temperature (Tm)Crystallinity
LowHigherHigher
HighLowerLower

Examination of Cocrystallization Phenomena in Ethylene/1-Octene Copolymer Blends

When different this compound copolymers are blended, the phenomenon of cocrystallization can occur. This is where polymer chains from the different blend components incorporate into the same crystalline lamellae. acs.org Research has shown that cocrystallization is more likely to happen under specific conditions. acs.orgyale.edu

Rapid cooling rates favor cocrystallization because the polymer chains have less time to segregate before solidifying. yale.edu Furthermore, the extent of cocrystallization is highly dependent on the difference in comonomer content between the blended copolymers. Blends with a smaller difference in 1-octene content (e.g., up to 1.2 mol%) exhibit a higher degree of cocrystallization. yale.edu The concentration of the components in the blend also plays a role, with the extent of cocrystallization increasing when the concentration of the copolymer with the lower comonomer content is reduced. yale.edu Techniques like Crystallization Analysis Fractionation (CRYSTAF) and Temperature Rising Elution Fractionation (TREF) are instrumental in studying these cocrystallization phenomena. acs.orgyale.edu

Mesophase Separation Transition (MST) in Olefin Multiblock Copolymers

In olefin multiblock copolymers (OBCs), which are composed of alternating "hard" (highly crystalline) and "soft" (amorphous) segments of this compound, a phenomenon known as mesophase separation can occur in the melt, well above the melting temperature. researchgate.net This results in the formation of distinct, nanometer-scale domains rich in either the hard or soft segments.

This mesophase separation significantly influences the subsequent crystallization behavior and the liquid-solid transition (LST) of the material. researchgate.net Rheological studies have shown that for OBCs, the formation of a critical network at the LST is different from that in homogeneous random copolymers. The viscoelastic properties at the LST in these phase-separated systems suggest a slower relaxation behavior of the network. The initial confinement of the crystallizable hard-block domains within the mesophase can delay the nucleation and growth of crystals, causing the liquid-solid transition to occur at a later stage of crystallization. researchgate.net

Theoretical Frameworks for Equilibrium Melting Points (e.g., Flory and Sanchez-Eby Theories)

The prediction of the equilibrium melting point (Tm°) of copolymers is crucial for understanding their thermodynamic stability. Two prominent theoretical frameworks applied to this compound copolymers are the Flory theory of melting point depression and the Sanchez-Eby theory of copolymer crystallization.

Flory's theory treats comonomer units as impurities that are excluded from the crystal lattice. The melting point depression is primarily a function of the mole fraction of the crystallizable units. The classic Flory equation for the melting point of a random copolymer is:

1/Tm - 1/Tm° = -(R/ΔHu) * ln(p)

where Tm is the copolymer melting point, Tm° is the equilibrium melting point of the homopolymer, R is the gas constant, ΔHu is the heat of fusion per repeating unit, and p is the sequence propagation probability, which is related to the mole fraction of crystallizable units. However, studies on this compound copolymers have shown that the observed depression of the equilibrium melting point is often greater than that predicted by the standard Flory equation, suggesting that other factors are at play. nih.gov

The Sanchez-Eby theory provides an alternative model that allows for the inclusion of non-crystallizable comonomer units as defects within the crystalline lattice. nih.gov This "inclusion model" derives a melting point equation that considers the concentration of these defects and the crystal thickness. nih.gov This framework has been shown to be applicable for evaluating the degree of crystallinity in ethylene copolymers. tue.nl For random copolymers where co-units are incorporated as defects, the theory predicts that the isothermal lamella thickness increases with increasing comonomer concentration, while the isothermal growth rate decreases. nih.gov

Methodologies for Characterizing Thermal Transitions and Relaxations (e.g., Alpha- and Beta-relaxations)

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of polymers and identify their thermal transitions. In this compound copolymers, two primary relaxation processes, termed alpha (α) and beta (β), are of significant interest.

The α-relaxation , observed at temperatures above the β-relaxation but below the melting point, is generally associated with molecular motions within the crystalline regions of the polymer. Specifically, it is often attributed to interlamellar shear or motions at the interface between the crystalline and amorphous regions. For copolymers with sufficient crystallinity (e.g., >42%), the α-relaxation is typically found around 60°C.

The β-relaxation is associated with the glass transition temperature (Tg) of the amorphous phase of the copolymer. This transition represents the onset of large-scale segmental motion in the polymer chains within the amorphous regions. The temperature of the β-relaxation in this compound copolymers is highly dependent on the comonomer content. As the 1-octene content increases, the crystallinity decreases, leading to a larger amorphous fraction and a more prominent β-transition. The relaxation temperatures for this transition can vary widely, typically between -40°C and 10°C. In some cases, particularly in quenched samples with intermediate crystallinities, the α- and β-relaxations can overlap, making their distinct identification more complex.

Typical Relaxation Temperatures in this compound Copolymers
RelaxationAssociated PhaseTypical Temperature RangeInfluence of Increased 1-Octene Content
Alpha (α)Crystalline~60°CIntensity decreases
Beta (β)Amorphous (Glass Transition)-40°C to 10°CIntensity increases

Compound Index

This compound
Ethylene
1-Octene
Polyethylene

Investigation of Mechanical Behavior and Deformation Mechanisms of Ethylene/1-Octene Copolymers

The unique combination of flexibility and strength in ethylene/1-octene copolymers stems from their complex semicrystalline structure. Advanced research has focused on understanding how these materials behave under stress and how their molecular architecture influences their mechanical properties. This section delves into the intricate deformation mechanisms of ethylene/1-octene copolymers, drawing upon studies of uniaxial tensile loading, energy decomposition during deformation, and the critical role of branching content in molecular entanglement and orientation.

Uniaxial Tensile Loading Studies for Understanding Deformation

Uniaxial tensile loading is a fundamental method used to characterize the mechanical response of polymeric materials. For ethylene/1-octene copolymers, these studies reveal a strong correlation between comonomer content, crystallinity, and deformation behavior. acs.org Molecular dynamics simulations and experimental tests show that as the content of 1-octene (and therefore hexyl branches) increases, the material's properties change significantly. Specifically, with higher branch content, both the yield strength and the elastic modulus of the amorphous copolymers tend to decrease, indicating a trade-off between mechanical strength and flexibility. nih.govmdpi.com

The stress-strain curves of these copolymers typically show an initial elastic region, followed by yielding, and then a period of strain hardening before failure. The nature of this curve is highly dependent on the copolymer's composition. For instance, copolymers with about 7 mol % octene content represent a transitional point in the solid-state structure, moving from a lamellar crystal morphology to a more fringed micellar structure, which directly impacts the tensile response. acs.org

The deformation process in copolymers with low octene content (e.g., 4 mol %) can be viewed as the stretching of two interconnected networks: a rigid crystalline network and an entangled amorphous phase. acs.org However, in copolymers with higher octene content (e.g., 8 mol %), the coupling between crystalline structures is weaker, leading to a different deformation mechanism where a critical strain is required to induce the disaggregation and recrystallization of crystalline blocks. acs.org

Table 1: Effect of Branch Content on Mechanical Properties of Ethylene/1-Octene Copolymers

PropertyLow Branch Content (e.g., <7 mol % octene)High Branch Content (e.g., >7 mol % octene)Reference
Yield StrengthHigherLower nih.gov
Elastic ModulusHigherLower nih.gov
Crystal MorphologyLamellar SpheruliticFringed Micellar / Bundled Crystals acs.orgmdpi.com
Deformation MechanismStretching of interpenetrating crystalline and amorphous networksStretching-induced crystalline block disaggregation and recrystallization acs.org

Analysis of Energy Decomposition During Mechanical Deformation

To gain deeper insight into the molecular-level events occurring during deformation, researchers employ energy decomposition analysis, often through molecular dynamics simulations. This technique separates the total internal energy of the system into its constituent parts, such as bond stretching energy, angle bending energy, dihedral angle (torsional) energy, and non-bonded energies (e.g., van der Waals and electrostatic interactions).

Studies on ethylene/1-octene copolymers reveal that non-bonded interactions are the primary drivers of conformational changes during crystallization and stretching. rsc.org During uniaxial tensile deformation, the most significant energy changes occur in the van der Waals and dihedral angle energies. nih.govmdpi.com

Copolymers with a higher content of hexyl branches exhibit greater changes in van der Waals energy upon deformation. nih.govmdpi.com This is attributed to the increased disruption of the polymer chain packing by the branches. Furthermore, as the material enters the strain hardening region, the dihedral angle energy decreases as the polymer chains align. In copolymers with higher branch content, this reduction in dihedral energy is more gradual. This indicates that the presence of branches hinders the transition of dihedral angles from a coiled gauche state to a more extended trans conformation under strain. nih.govmdpi.com

Table 2: Energy Component Changes During Uniaxial Deformation of Ethylene/1-Octene Copolymers

Energy ComponentChange During DeformationInfluence of Increased Branch ContentReference
van der Waals EnergySignificant changeGreater change observed nih.govmdpi.com
Dihedral Angle EnergyDecreases in strain hardening regionMore gradual decrease; transition from gauche to trans conformation is slowed nih.govmdpi.com
Bond & Angle EnergyRelatively minor changesMinimal impact rsc.org

Impact of Branching Content on Chain Entanglement and Orientation

The rheological and mechanical properties of polymers are profoundly influenced by the degree of chain entanglement. In ethylene/1-octene copolymers, the presence of hexyl branches significantly affects how the polymer chains interact and entangle. Compared to linear polyethylene, ethylene/1-octene copolymers demonstrate higher chain entanglement parameters, and these parameters increase as the branch content rises. nih.govmdpi.com This increased entanglement contributes to the elastomeric properties of the material. While the introduction of branches improves processability, a very high chain entanglement density, as seen in some ultrahigh-molecular-weight polyethylenes, can make processing difficult. nih.gov

During uniaxial stretching, polymer chains tend to align themselves in the direction of the applied force, a phenomenon known as chain orientation. This orientation is a key factor in the strain hardening behavior of the material. In ethylene/1-octene copolymers, the degree of chain orientation increases with strain. However, the extent of this orientation is moderated by the branching content. An increase in the number of hexyl branches leads to a less pronounced increase in chain orientation along the loading direction. nih.govmdpi.com The branches act as obstacles, hindering the chains from easily aligning and sliding past one another, which is consistent with the observed increase in entanglement.

Table 3: Influence of Branching on Entanglement and Orientation

ParameterEffect of Increasing Branch ContentUnderlying MechanismReference
Chain EntanglementIncreasesBranches disrupt chain packing and increase interchain interactions, leading to more topological constraints. nih.govmdpi.com
Chain Orientation (under tensile load)Less pronounced increaseBranches act as physical hindrances, restricting the alignment and extension of polymer backbones in the direction of the load. nih.govmdpi.com

Mechanistic Research on Degradation and Stability of Ethylene/1 Octene Copolymers

Studies on Thermal Degradation Mechanisms of Ethylene (B1197577)/1-Octene (B94956) Copolymers

The thermal degradation of ethylene/1-octene copolymers is primarily governed by a random scission mechanism, often exhibiting autocatalytic behavior where initial degradation products can accelerate further breakdown uchile.cl. This process involves the formation of alkyl and peroxyl radicals, which then cleave the polymer backbone into fragments of lower molecular weight, thereby compromising the material's mechanical properties uchile.cl.

Research indicates that the thermal stability is significantly influenced by the copolymer's structural characteristics, particularly the type and content of the comonomer. An increased comonomer content, such as 1-octene, generally decreases the thermal stability of polyethylene (B3416737) aip.org. Longer side groups and a higher concentration of comonomers are found to be more favorable for thermal degradation aip.org. Specifically, the presence of hexyl branches in ethylene/1-octene copolymers affects their thermal behavior, with fractions containing less hexyl branching exhibiting higher maximum degradation temperatures (Tmax) for both pre-degradation and main degradation stages ippi.ac.ir. The degradation process can involve C–C homolytic chain scission, and longer branch lengths, up to four carbons, can increasingly favor chain breakage icp.ac.ru.

Research on Radiation-Induced Degradation and Crosslinking Mechanisms

Exposure to ionizing radiation, such as electron beams and gamma rays, can induce significant changes in the molecular structure of ethylene/1-octene copolymers, leading to either crosslinking or chain scission, or a combination of both.

Electron Beam and Gamma-Ray Irradiation Effects

Both electron beam (EB) and gamma-ray irradiation are known to generate free radicals within the polymer matrix. These radicals can initiate various reactions, predominantly crosslinking, which forms a three-dimensional network structure, thereby enhancing properties like heat resistance and mechanical strength indexcopernicus.commdpi.commdpi.com. In non-oxidative environments, crosslinking often prevails, leading to improved thermal and chemical resistance mdpi.com. However, the presence of oxygen during irradiation can accelerate oxidative degradation, promoting chain scission and a loss of structural integrity mdpi.com. For ethylene-octene copolymers, radiation-induced crosslinking is generally observed to be more effective in enhancing properties, with crosslinking of the EOC phase improving mechanical properties without affecting crystallinity allenpress.com. At higher radiation doses, chain scission can become more prominent in both EOC and polydimethyl siloxane (PDMS) phases, negatively impacting physicomechanical properties allenpress.com. Gamma irradiation studies on metallocenic polyethylene and ethylene-1-hexene copolymers suggest that crosslinking reactions typically predominate over scission, even in copolymers with higher tertiary carbon content uchile.cl.

Analysis of Crosslinking-to-Scission Ratios (G-values)

The balance between crosslinking and chain scission under irradiation is often quantified using radiation chemical yields, represented by G-values. The Charlesby-Pinner equation and related models are employed to determine the ratio of crosslinking to scission, commonly denoted as G(X)/G(S) or p₀/q₀ mdpi.commdpi.comresearchgate.netutb.cz. Analysis of ethylene-vinyl acetate (B1210297) (EVA) copolymers, for instance, has yielded crosslinking-to-scission ratios (p₀/q₀) of 0.3246 for EVA 206 and 0.2163 for EVA 212, indicating a tendency towards crosslinking mdpi.com. For ethylene-octene copolymers, studies have shown that an increased octene content generally leads to an increased crosslinking-to-scission ratio, G(X)/G(S), often due to a significant decrease in the chain scission yield G(S) while the crosslinking yield G(X) remains relatively stable mdpi.comresearchgate.netutb.cz.

Table 1: Crosslinking-to-Scission Ratios (G(X)/G(S)) and Related Parameters

Copolymer TypeAnalysis MethodParameterValueReference
EVA 206Charlesby-Pinnerp₀/q₀0.3246 mdpi.com
EVA 212Charlesby-Pinnerp₀/q₀0.2163 mdpi.com
EOC (Higher Octene)Charlesby-PinnerG(X)/G(S)Increased mdpi.comresearchgate.netutb.cz
EOC (Lower Octene)Charlesby-PinnerG(X)/G(S)Lower mdpi.comresearchgate.netutb.cz

Mechanisms of Chain Scission and Long-Chain Branching Under Radiation

Radiation-induced chain scission in ethylene/1-octene copolymers can occur through various mechanisms. Free radicals generated by irradiation can lead to the cleavage of C–C bonds within the polymer backbone indexcopernicus.comutb.czresearchgate.netconicet.gov.ar. Specifically, scission can occur at the bond between methine and methene carbons, or between a branch chain carbon and its adjacent carbons indexcopernicus.com. The presence of tertiary carbon atoms, which are more prevalent in copolymers with higher comonomer content, can also favor scission reactions utb.czconicet.gov.arconicet.gov.ar. For instance, degradation can lead to preferential chain scission at branched carbons, which may facilitate the formation of higher melting temperature lamellae conicet.gov.ar.

Grafting Reactions Triggered by Radiation Processing

Ionizing radiation can also initiate grafting reactions, where new polymer chains or functional groups are attached to the existing polymer backbone mdpi.com. This process typically involves the generation of free radicals on the polymer chains, which then serve as initiation sites for the polymerization of monomers mdpi.com. For example, radiation can be used to graft functional groups or other polymer segments onto polyolefin chains, leading to the formation of functional copolymers with graft structures cmu.edu. Techniques like plasma treatment or UV light exposure can also generate radicals on polymer surfaces, enabling subsequent grafting mdpi.com.

Investigations into UV Radiation Degradation Mechanisms

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, initiates photo-oxidation processes that degrade ethylene/1-octene copolymers researchmap.jp. This degradation primarily affects the amorphous regions of the polymer, with materials possessing a higher content of tertiary carbon atoms being more susceptible researchmap.jp.

The mechanism involves radical formation and subsequent reactions, including Norrish reactions, which are a primary cause of chain scission and a reduction in molecular weight researchmap.jp. The process also leads to the formation of peroxides and various carbonyl compounds, which can be detected using techniques like FTIR spectroscopy researchmap.jp. UV exposure can cause superficial changes, leading to a decrease in surface energy and a reduction in mechanical properties, such as tensile strength mdpi.com. For example, UV exposure of ethylene-octene copolymers has been shown to increase gel content, indicating crosslinking, but prolonged exposure can lead to a decrease in gel content, suggesting subsequent chain scission utb.cz. The combined effects of UV radiation and oxygen can result in both chain scission and crosslinking, with the balance depending on the specific conditions researchmap.jp.

Compound List:

Ethylene

1-Octene

Ethylene/1-Octene Copolymer (EOC)

Computational and Theoretical Modeling in Ethylene/1 Octene Copolymer Science

Molecular Dynamics (MD) Simulations for Understanding Polymer Behavior

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the mechanical properties, deformation mechanisms, and chain dynamics of polymers by tracking the motion of atoms and molecules over time. For ethylene (B1197577)/1-octene (B94956) copolymers, MD simulations are instrumental in understanding how the incorporation of 1-octene, introducing short-chain branches (SCBs), influences the macroscopic behavior of the material.

Simulation of Mechanical Behavior and Deformation Mechanisms at the Atomistic Level

MD simulations have been employed to explore the mechanical behavior of amorphous ethylene/1-octene copolymers under uniaxial tensile loading nih.govmdpi.comresearchgate.netresearchgate.net. These studies systematically examine how varying levels of hexyl branch content, introduced by 1-octene, affect key mechanical properties. Research indicates a direct correlation between branch content and mechanical performance: as the concentration of hexyl branches increases, both the yield strength and the elastic modulus of the copolymer tend to decrease. This suggests a trade-off where increased branching enhances flexibility at the expense of stiffness and ultimate tensile strength. For instance, simulations have shown that as hexyl branch concentration increases from 0 wt% to 40 wt%, the elastic modulus can decrease by approximately 29.27%, and the yield strength can decrease by about 20% mdpi.com. Energy decomposition analysis reveals that branched copolymers experience greater changes in van der Waals energy during deformation, and the transition of dihedral angles from gauche to trans conformations becomes more gradual under strain nih.govmdpi.comresearchgate.net.

Table 1: Influence of Hexyl Branch Content on Mechanical Properties (Simulated Data)

Hexyl Branch Content (wt%)Elastic Modulus (GPa)Yield Strength (GPa)
01.640.15
401.160.12

Note: Values are representative based on simulation studies mdpi.com.

Modeling the Influence of Branching on Chain Entanglement and Orientation Dynamics

Branching significantly impacts how polymer chains interact and organize themselves, influencing properties like entanglement and orientation. MD simulations have demonstrated that ethylene/1-octene copolymers exhibit higher chain entanglement parameters compared to linear polyethylene (B3416737) nih.govmdpi.comresearchgate.net. Crucially, these entanglement parameters are found to increase with a higher content of hexyl branches. Furthermore, the simulations reveal that increasing branch content leads to a less pronounced increase in chain orientation along the direction of applied tensile stress nih.govmdpi.comresearchgate.net. This suggests that the branches hinder the ability of polymer chains to align efficiently under strain, contributing to the material's toughening mechanisms.

Table 2: Influence of Hexyl Branch Content on Chain Dynamics (Qualitative Simulation Findings)

Hexyl Branch ContentChain Entanglement ParameterChain Orientation under Strain
LowLowerMore pronounced increase
HighHigherLess pronounced increase

Note: Findings are based on comparative studies of ethylene/1-octene copolymers with varying branch content nih.govmdpi.comresearchgate.net.

Reaction Mechanism Simulations

Simulating reaction mechanisms provides critical insights into the elementary steps of polymerization, including monomer insertion, chain transfer, and termination, particularly in complex catalytic systems.

Application of Red Moon (RM) Methodology for Polymer Propagation Diagrams

The Red Moon (RM) methodology, a hybrid Monte Carlo/molecular dynamics approach, has been successfully applied to atomistically simulate polymerization reactions, including the copolymerization of ethylene and 1-octene exlibrisgroup.comfrontiersin.orgacs.orgnih.govresearchgate.netacs.org. This method allows for the investigation of complex molecular reacting systems and the generation of polymer propagation diagrams (PPDs) exlibrisgroup.comnih.gov. RM simulations have been used to study (pyridylamido)Hf-catalyzed copolymerization, revealing how the steric effects of monomers and catalyst substituents influence propagation rates exlibrisgroup.comnih.gov. For instance, RM simulations have shown that the propagation reactions can pause due to the steric hindrance of hexyl groups from 1-octene or the catalyst itself, while polymerization proceeds smoothly with less sterically hindered monomers or catalysts exlibrisgroup.com. This methodology has proven effective in reproducing experimentally observed macroscopic quantities and clarifying microscopic reaction mechanisms, demonstrating its potential for studying catalytic olefin polymerizations exlibrisgroup.comresearchgate.net.

Computational Modeling of Dual-Site Catalyst Polymerization Systems

Computational modeling of polymerization systems involving dual-site catalysts is crucial for understanding the production of polymers with tailored microstructures, such as those exhibiting bimodal molecular weight distributions. While specific simulations of ethylene/1-octene copolymerization using dual-site catalysts are less detailed in the provided search results compared to other areas, the principles are discussed. For example, research on a specific hafnium complex demonstrates a "dual-chain growth" mechanism where a single catalyst center can propagate two polymer chains simultaneously acs.org. This behavior, studied through kinetic and mechanistic modeling, results in unique characteristics like monomer concentration-independent number-average molar mass acs.org. Furthermore, studies on heterotrinuclear catalysts suggest potential for producing polyethylene with bimodal molecular weight distributions, often associated with dual single-site catalyst systems, through synergistic effects between different metal centers lidsen.com. The modeling of such systems aims to elucidate how multiple active sites or dual-chain growth mechanisms affect activity, comonomer incorporation, and polymer microstructure in ethylene/α-olefin copolymerizations.

Compound Table:

Chemical NameCommon Name
EtheneEthylene
Oct-1-ene1-Octene

Artificial Intelligence and Machine Learning Applications

The synthesis of ethylene/1-octene copolymers involves a multitude of variables, including catalyst systems, monomer concentrations, temperature, pressure, and the presence of chain transfer agents. Understanding and optimizing these parameters to achieve desired material properties is a significant challenge. AI and ML techniques, with their ability to identify intricate, non-linear relationships within large datasets, offer a promising avenue for accelerating this process. These methods enable the development of predictive models that can guide experimental design and optimize synthesis protocols.

Development and Validation of Artificial Neural Networks (ANN) for Predicting Polymerization Conditions

Artificial Neural Networks (ANNs) are a cornerstone of modern machine learning, capable of learning complex patterns from data. In the realm of ethylene/1-octene copolymerization, ANNs are developed to predict optimal or specific polymerization conditions required to yield copolymers with targeted microstructures and properties. These models are typically trained on experimental data or data generated from kinetic simulations, where various polymerization conditions serve as input variables.

Research has demonstrated that ANNs can effectively model the influence of key parameters such as temperature, ethene pressure, and hydrogen concentration on the copolymerization process using metallocene catalyst systems researchgate.net. These ANNs, often implemented as supervised back-propagation models with diverse architectures, are trained to establish a mapping between input conditions and desired outcomes. The validation of these models is crucial, commonly assessed through metrics like the coefficient of determination (R-value) or Root Mean Square Error (RMSE), where satisfactory R values indicate the model's ability to accurately predict the polymerization conditions researchgate.net. Furthermore, ANNs, sometimes integrated with kinetic modeling approaches like Kinetic Monte Carlo (KMC), can explore the relationship between polymerization recipes (including catalyst composition, monomer ratios, and chain shuttling agent levels) and the resultant polymer microstructures researcher.life. Inverse ANN models are particularly valuable, as they can estimate the necessary polymerization conditions to achieve predefined microstructural features, such as specific molecular weight distributions (MWD) and chemical composition distributions (CCD) researchgate.net.

Table 1: ANN Models for Predicting Polymerization Conditions in Ethylene/1-Octene Copolymerization

Target Prediction (Condition)Key Input Variables (Examples)ML/ANN ApproachReported Performance MetricCitation(s)
Optimal Polymerization ConditionsDesired polymer properties/microstructure, Temperature, Ethene pressure, Hydrogen concentrationANN (Supervised Back-propagation)Satisfactory R values for predicting conditions researchgate.net
Polymerization Recipe (Conditions)Desired microstructure features, Catalyst composition, Monomer ratio, CSA levelANN integrated with Kinetic Monte Carlo (KMC)Predicts microstructure from recipe (conditions are inputs) researcher.life
Polymerization Conditions for Desired MicrostructureDesired MWD, CCD, Mw, Mn, Comonomer contentANN (Inverse Model)Estimates necessary conditions to achieve target microstructures researchgate.net
Comonomer Incorporation Rate (indirectly predicting conditions)Catalyst structure (steric and electronic features)ANN (in combination with DFT)ANN models can be superior to MLR for prediction accuracy researchgate.net

Predictive Modeling of Copolymerization Parameters

ANNs, often trained on extensive datasets derived from experimental results or simulations, can accurately predict these critical parameters. For instance, ANN models have been developed to predict the molecular weight and chemical composition distributions, as well as average molecular weights and polymer yield, directly from polymerization conditions like monomer concentrations, temperature, and hydrogen concentration researchgate.net. Multivariate linear regression (MLR), a foundational predictive modeling technique, has been employed to correlate catalyst structural features with comonomer incorporation rates, achieving R² values of up to 0.82, with ANNs showing potential for even higher accuracy acs.org. Similarly, ANNs have demonstrated the ability to predict comonomer incorporation rates based on catalyst descriptors researchgate.net.

Fundamental kinetic parameters, such as reactivity ratios (rE for ethylene, rO for 1-octene), which govern monomer sequence distribution, can also be predicted using ANNs trained solely on the chemical structures of the monomers. These ANN-based predictions have shown significantly higher accuracy compared to traditional methods like the Q–e scheme rsc.org. Furthermore, broader machine learning models, including feed-forward neural networks (FFNNs), convolutional neural networks (CNNs), and recurrent neural networks (RNNs), are being utilized to predict various polymer properties (e.g., glass transition temperature, Tg) based on copolymer composition and sequence distribution, with models achieving R² values as high as 0.84 nih.govnih.gov. The development of comprehensive, machine-learning-ready datasets, often extracted from scientific literature using advanced AI tools like vision language models (VLMs), is crucial for building robust predictive models for copolymerization behavior openreview.net.

Table 2: Predictive Modeling of Copolymerization Parameters in Ethylene/1-Octene Copolymers

Copolymerization ParameterML/ANN ApproachKey Input Features (Examples)Reported Performance MetricCitation(s)
Comonomer Incorporation RateMLR, ANN (in combination with DFT)Catalyst structure (steric and electronic features)MLR: R²=0.82, Q²=0.72; ANN: comparable or superior to MLR acs.org, researchgate.net
Molecular Weight (Mw, Mn)ANN (Forward Model)Monomer concentrations, Temperature, Hydrogen concentrationPredicts Mw/Mn researchgate.net
Molecular Weight Distribution (MWD)ANN (Forward Model)Monomer concentrations, Temperature, Hydrogen concentrationPredicts MWD researchgate.net
Chemical Composition Distribution (CCD)ANN (Forward Model)Monomer concentrations, Temperature, Hydrogen concentrationPredicts CCD researchgate.net
Reactivity Ratios (rE, rO)ANNMonomer chemical structuresHigher accuracy than classical methods (e.g., Q-e scheme) rsc.org
Polymer Properties (e.g., Tg)ANN, FFNN, CNN, RNNMonomer composition, sequence distribution, SMILES stringsR²=0.84, MAE=30.69 °C (for Tg prediction) nih.gov, nih.gov
Polymer YieldANN (Forward Model)Monomer concentrations, Temperature, Hydrogen concentrationPredicts polymer yield researchgate.net

Advanced Material Systems and Interfacial Research Involving Ethylene/1 Octene Copolymers

Research on Polymer Blends and Composites

Ethylene (B1197577)/1-octene (B94956) copolymers (EOCs) have garnered significant attention in the field of polymer science due to their versatile properties, which allow for the development of advanced material systems. Research has extensively focused on their application in polymer blends and composites to enhance the performance of commodity plastics and create novel materials with tailored characteristics.

The incorporation of ethylene/1-octene copolymers as an impact modifier in polypropylene (PP) has been a key area of investigation. The resulting morphological and rheological properties of these blends are intricately linked and dictate the final mechanical performance of the material.

The morphology of PP/EOC blends is typically characterized by a matrix-dispersed phase structure, where the EOC exists as droplets within the continuous PP matrix. The size and distribution of these dispersed EOC particles are critical for effective toughening. Studies have shown that at intermediate concentrations, an interpenetrating co-continuous morphology can form. The development of the final phase morphology occurs rapidly during the initial stages of melt mixing, eventually reaching a dynamic equilibrium between the breakup and coalescence of the dispersed domains. researchgate.net

From a rheological perspective, the addition of EOC to PP influences the blend's viscosity and viscoelastic response. At low concentrations of EOC, a reduction in the blend's viscosity compared to virgin PP has been observed. Conversely, at higher EOC concentrations, the blend viscosity tends to increase. This behavior is attributed to the differences in the molecular architecture of the two polymers and the specific interfacial properties of the blend. In systems modified through processes like electron-induced reactive processing, an enhancement of the storage modulus at low frequencies can occur, which is indicative of grafting at the interface and crosslinking of the dispersed EOC phase.

The interplay between morphology and rheology is crucial. For instance, a finer dispersion of the EOC phase, which is desirable for improved toughness, can be influenced by the viscosity ratio of the two components. The deformation of the dispersed phase from spherical to elliptical or even fibrillar morphologies is also a function of processing parameters like shear rate. researchgate.net

Rheological Properties of PP/EOC Blends
EOC ConcentrationEffect on Blend Viscosity (Compared to Virgin PP)Low-Frequency Storage Modulus (in modified systems)
LowReducedEnhanced (indicative of interfacial grafting and EOC crosslinking)
HighIncreased

In the case of EOC/clay nanocomposites, the level of dispersion, ranging from intercalation to exfoliation of the clay layers, is highly dependent on the octene content of the copolymer. For instance, EOCs with higher octene content have shown better dispersion of organoclays. This improved dispersion can lead to enhancements in mechanical properties, such as tensile strength and elongation at break, as well as improved barrier properties.

Similarly, the incorporation of nanosilica into EOCs has been studied to improve mechanical and thermal characteristics. The surface modification of nanosilica, for example with epoxy resin, has been shown to significantly improve its dispersion within the EOC matrix. This enhanced dispersion, a result of improved interfacial adhesion, leads to notable increases in yield strength, ultimate tensile strength, elongation at break, storage modulus, and thermal stability when compared to nanocomposites with unmodified nanosilica. Strong interfacial interactions between the polymer and well-dispersed SiO2 nanoparticles are a key factor in achieving these property enhancements. nih.gov

Effect of Nanosilica Surface Modification on EOC Nanocomposite Properties
PropertyEOC with Unmodified NanosilicaEOC with Epoxy-Functionalized Nanosilica
Nanoparticle DispersionLess uniformMore uniform
Yield StrengthModerate increaseSignificant increase
Ultimate Tensile StrengthModerate increaseSignificant increase
Elongation at BreakModerate increaseSignificant increase
Storage ModulusIncreasedFurther increased
Thermal StabilityIncreasedFurther increased

Microfibrillar composites (MFCs) represent a class of materials where a dispersed polymer phase is drawn into microfibrils within a matrix. In-situ MFCs involving ethylene/1-octene copolymers (often referred to as polyolefin elastomers, or POE) have been prepared, for example, with poly(lactic acid) (PLA). In these systems, the morphology of the dispersed PLA phase, which is critical to the composite's properties, is heavily influenced by processing parameters such as stretching speed.

Research has demonstrated that by controlling the stretching speed during processing, it is possible to generate PLA microfibrils with varying aspect ratios and diameters within the POE matrix. The formation of a well-defined microfibrillar structure can significantly impact the tensile, crystalline, and rheological properties of the resulting composite. For instance, MFCs with the highest aspect ratio and smallest diameter of PLA microfibrils have been obtained at optimized stretching speeds.

The final morphology and structure of ethylene/1-octene copolymer blends are not solely dependent on the material composition but are also heavily influenced by the processing conditions. Key parameters such as mixing time and shear rate (often related to rotor speed in an internal mixer) play a crucial role in the development of the blend's phase morphology.

Studies on PP/EOC blends have shown that a well-defined droplet/matrix morphology can be established in a relatively short mixing time. researchgate.net Beyond this initial phase, the morphology may remain relatively stable, entering a dynamic equilibrium. However, the shear rate has a more dramatic effect. An increase in rotor speed can cause the dispersed EOC domains to deform from spherical droplets into elliptical shapes, and at sufficiently high shear rates, into fibrillar or sheet-like structures. researchgate.net This phenomenon can be explained by the interplay between the shear rate and the elasticity ratio of the blend components.

The processing temperature is another critical factor. Depending on whether the processing temperature is above or below the melting point of a component, different morphologies can be achieved. For instance, in EOC blends with PP, processing below the melting point of PP can lead to the formation of spherical inclusions, while processing above the melting point can result in the formation of PP fibers within the EOC matrix. researchgate.net

Fundamental Studies on Interfacial Phenomena in Multiphase Systems

The performance of multiphase polymer systems, such as blends and composites containing ethylene/1-octene copolymers, is fundamentally governed by the phenomena occurring at the interface between the different phases.

The interfacial shear strength (IFSS) is a critical parameter that quantifies the stress transfer efficiency between the matrix and the reinforcing phase in a composite material. While direct, extensive studies on the IFSS of ethylene/1-octene copolymer fiber composites are not widely available, the principles and methodologies for its investigation are well-established in polymer composite science. Techniques like the microbond test (or microdroplet test) are commonly employed to measure the IFSS between a single fiber and a microdroplet of the matrix material. mdpi.com

Research on Grafting at Polymer-Polymer Interfaces

The mechanism of interfacial modification relies on the in-situ formation of graft copolymers at the polymer-polymer interface during melt blending. The non-polar ethylene/1-octene backbone of the functionalized copolymer is miscible with the non-polar polymer phase, while the grafted polar groups can react with or physically interact with the polar polymer phase. This dual affinity allows the grafted copolymer to localize at the interface, reducing the interfacial tension between the two phases and preventing the coalescence of the dispersed phase, leading to a finer and more stable morphology.

Maleic Anhydride Grafted Ethylene/1-Octene Copolymers as Compatibilizers

A significant body of research has been dedicated to the melt grafting of maleic anhydride (MAH) onto elastomeric ethylene/1-octene copolymers (EOC), often in the presence of a free-radical initiator such as dicumyl peroxide (DCP). researchgate.net The primary objective is to produce an EOC with reactive functionality that can enhance its interaction with other polymers without compromising its desirable elastomeric properties. researchgate.net

In a typical reactive extrusion process, the concentration of both the initiator and the monomer (MAH) plays a crucial role in determining the degree of grafting. researchgate.net An increase in the initiator concentration generally leads to a higher degree of grafting; however, it can also promote crosslinking, resulting in gel formation. researchgate.net This crosslinking can negatively impact the mechanical properties of the grafted copolymer, leading to reduced extensibility. researchgate.net To mitigate this, inhibitors such as dimethyl formamide have been used to reduce crosslinking during the grafting process. researchgate.net

The effectiveness of maleated ethylene/1-octene copolymers (EOC-g-MAH) as compatibilizers has been extensively studied in blends with polar engineering plastics like polyamide 6 (PA6). In immiscible PA6/EOC blends, the addition of EOC-g-MAH significantly improves the blend's morphology and mechanical properties. researchgate.net The anhydride groups of the EOC-g-MAH react with the amine end-groups of the PA6 chains at the interface, forming a PA6-g-EOC copolymer in-situ. This in-situ formed copolymer acts as an emulsifier, leading to a finer dispersion of the EOC phase within the PA6 matrix and enhanced interfacial adhesion. Research has shown that EOC-g-MAH is highly effective in improving the toughness of PA6. researchgate.net High impact resistance can be achieved with EOC-g-MAH having a grafted MAH content in the range of 0.5% to 1.0% and a low gel content (less than 2%). researchgate.net

The following table summarizes the effect of initiator and monomer concentration on the grafting of maleic anhydride onto an ethylene/1-octene copolymer.

Initiator (DCP) Concentration (phr)Monomer (MAH) Concentration (phr)Degree of Grafting (%)Gel Content (%)
0.520.851.5
1.021.253.0
0.541.502.5
1.042.105.0

Data is illustrative and compiled from general findings in the field.

Application in Polycarbonate Blends

The utility of EOC-g-MAH as a compatibilizer extends to other polymer systems, such as blends of polycarbonate (PC) and ethylene/1-octene block copolymers (OBC). Polycarbonate is a high-performance engineering thermoplastic, but it can be sensitive to notches and have poor resistance to certain chemicals. google.com Blending PC with an elastomer like OBC can improve its toughness and reduce notch sensitivity. However, due to the immiscibility of PC and OBC, a compatibilizer is necessary to achieve the desired property enhancements.

A patented method describes the preparation of EOC-g-MAH with a maleic anhydride graft rate of 0.8% to 1.2% for use as a compatibilizer in PC/OBC blends. google.com The addition of this compatibilizer to the blend results in a significant improvement in the mechanical properties of the resulting alloy compared to pure PC. google.com The enhanced interaction at the polymer-polymer interface, facilitated by the EOC-g-MAH, leads to better stress transfer between the PC matrix and the dispersed OBC phase.

The table below presents data on the improvement of mechanical properties in a PC/OBC blend with the addition of EOC-g-MAH as a compatibilizer.

PropertyPure PCPC/OBC/EOC-g-MAH AlloyPercentage Improvement
Elongation at Break (%)100135 - 15035% - 50%
Notched Impact Strength (kJ/m²)6069 - 7515% - 25%

Data sourced from patent information regarding PC/OBC/OBC-g-MAH alloy materials. google.com

Q & A

Q. How should researchers disclose conflicts of interest when reporting catalytic performance data for industrial partnerships?

  • Guidelines : Declare funding sources and patent applications in the "Acknowledgments" section. Differentiate exploratory academic findings from optimized industrial processes .

Q. Tables for Quick Reference

Parameter Ethene Oct-1-ene
Boiling Point (°C)-103.7121
ΔHf° (kJ/mol)52.3 ± 0.5-82.1 ± 1.2
Common CatalystsZiegler-Natta, MetallocenesPd/C, Grubbs catalysts
Key Analytical MethodsGC-MS, FTIRNMR, Raman Spectroscopy
Data synthesized from NIST and peer-reviewed studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.